Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)
![Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure](https://it.kuujia.com/scimg/cas/14860-49-2x500.png)
14860-49-2 structure
Nome del prodotto:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
- 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
- Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
- Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
- p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
- Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
- 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
- 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
- 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
- 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
- Clobutinol (base and/or unspecified salts)
- D07716
- p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
- P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
- Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
- Clobutinolum [INN-Latin]
- 14860-49-2
- Clobutinol
- 1NY2IX043A
- Clobutinolum
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
- KVHHQGIIZCJATJ-UHFFFAOYSA-N
- EINECS 238-926-4
- R05DB03
- UNII-1NY2IX043A
- HY-148144
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
- p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
- SCHEMBL148543
- (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- CLOBUTINOL [WHO-DD]
- FT-0714887
- p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
- Clobutinol (INN)
- KAT 256 [AS HYDROCHLORIDE]
- KAT-256 FREE BASE
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
- BRD-A43809092-003-01-3
- CLOBUTINOL [MI]
- Diethylenetriamine crosslinked with epichlorohydrin
- DB09004
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
- Iversal (TN)
- Iversal
- NS00002717
- Q415654
- Clobutinol [INN]
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
- KAT 256 FREE BASE
- CHEBI:94381
- DTXSID2022838
- CHEMBL1474889
- Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- CS-0613654
- Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- BRN 2843490
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- NCGC00159437-02
- 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
- KAT 256 (AS HYDROCHLORIDE)
- Biotetrussin
- chlorodimenol
- clobutinolo
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
- BRD-A43809092-003-02-1
- DA-72275
- DTXCID902838
- Clobutinolum (INN-Latin)
- KAT 250
-
- Inchi: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
- Chiave InChI: KVHHQGIIZCJATJ-UHFFFAOYSA-N
- Sorrisi: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C
Proprietà calcolate
- Massa esatta: 255.138992
- Massa monoisotopica: 255.138992
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Conta Tautomer: niente
- Superficie polare topologica: 23.5
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: bp12 179-180°
- Indice di rifrazione: 1.6330 (estimate)
- Solubilità: Molto leggermente solubile (0,59 g/l) (25°C),
- PSA: 23.47000
- LogP: 2.83120
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- Letteratura correlata
-
A. Gibbons,O. Lang,Y. Kojima,M. Ito,K. Ono,K. Tanaka,E. Sivaniah RSC Adv. 2017 7 51121
14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-) Prodotti correlati
- 952302-07-7(Tert-butyl 4-ethoxycyclohexylcarbamate)
- 1599752-51-8(3-cyclobutoxy-4-iodooxolane)
- 1805971-77-0(4-Chloro-2-cyano-3-(difluoromethyl)-5-nitropyridine)
- 1160250-91-8(2-(2,6-Dichlorobenzyl)oxybenzoyl Chloride)
- 1286724-87-5(2-3-(4-methylphenyl)-2-oxoimidazolidin-1-yl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylacetamide)
- 924-73-2(Ethyl 3-aminopropanoate)
- 2309448-57-3(2-({2-[(Benzyloxy)carbonyl]-7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl}oxy)acetic acid)
- 1801724-76-4(ODN TTAGGG)
- 1240565-77-8(1-(2-Phenoxyethyl)-1H-pyrazol-4-amine)
- 754211-07-9(PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXALDEHYDE, 5,7-DICHLORO-6-METHYL-)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
